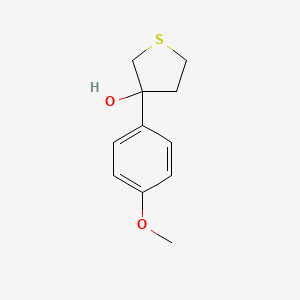
3-(4-Methoxyphenyl)thiolan-3-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(4-Methoxyphenyl)thiolan-3-ol is an organic compound with the molecular formula C10H14O2S It is characterized by a thiolane ring substituted with a methoxyphenyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Methoxyphenyl)thiolan-3-ol typically involves the reaction of 4-methoxybenzaldehyde with thiolane-3-thiol under specific conditions. The reaction is usually carried out in the presence of a catalyst such as p-toluenesulfonic acid and requires a controlled temperature to ensure the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory methods to increase yield and purity while minimizing costs and environmental impact.
化学反应分析
Types of Reactions
3-(4-Methoxyphenyl)thiolan-3-ol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert it to the corresponding thiol or alcohol.
Substitution: Nucleophilic substitution reactions can occur at the methoxy group or the thiolane ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like sodium hydride or potassium tert-butoxide can facilitate substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
3-(4-Methoxyphenyl)thiolan-3-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: Its derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It may be used in the development of new materials or as a precursor in chemical manufacturing.
作用机制
The mechanism of action of 3-(4-Methoxyphenyl)thiolan-3-ol involves its interaction with specific molecular targets. It can act as a nucleophile in various reactions, forming covalent bonds with electrophilic centers. The methoxy group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s reactivity and biological activity .
相似化合物的比较
Similar Compounds
- 3-(4-Methoxyphenyl)thiolane-3-thiol
- 4-Methoxybenzylthiol
- Thiolan-3-ol
Uniqueness
3-(4-Methoxyphenyl)thiolan-3-ol is unique due to the presence of both a methoxyphenyl group and a thiolane ring. This combination imparts distinct chemical properties, making it a valuable compound for various applications. Its reactivity and potential biological activities set it apart from similar compounds.
生物活性
3-(4-Methoxyphenyl)thiolan-3-ol is an organic compound characterized by a thiolane ring and a methoxyphenyl substituent, with the molecular formula C10H14O2S. This unique structure imparts distinct chemical properties and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.
- Molecular Weight : 210.29 g/mol
- IUPAC Name : this compound
- Structural Formula :
Synthesis Methods
The synthesis of this compound typically involves the reaction of 4-methoxybenzaldehyde with thiolane-3-thiol, often facilitated by a catalyst such as p-toluenesulfonic acid under controlled temperature conditions. This method yields the desired product with good purity and yield .
The biological activity of this compound is primarily attributed to its ability to act as a nucleophile, forming covalent bonds with electrophilic centers in biological systems. The methoxy group enhances its reactivity through hydrogen bonding and other non-covalent interactions, which can influence various biochemical pathways.
Antioxidant Activity
Research has indicated that compounds similar to this compound exhibit significant antioxidant properties. Antioxidants are crucial in mitigating oxidative stress, which is linked to various diseases, including cancer and neurodegenerative disorders. In vitro studies have demonstrated that derivatives of this compound can scavenge free radicals effectively .
Antimicrobial Properties
Several studies have reported that thiolane derivatives possess antimicrobial activity against a range of pathogens. For instance, the compound has shown effectiveness against Gram-positive and Gram-negative bacteria in laboratory settings, suggesting its potential as a therapeutic agent in treating infections .
Case Studies
Comparative Analysis with Related Compounds
To better understand the unique properties of this compound, it is useful to compare it with similar compounds:
| Compound | Structure | Biological Activity |
|---|---|---|
| 4-Methoxybenzylthiol | Structure | Moderate antioxidant activity |
| Thiolan-3-ol | Structure | Limited antimicrobial effects |
| 3-(4-Methoxyphenyl)thiolane | Structure | Stronger cytotoxic effects than this compound |
属性
IUPAC Name |
3-(4-methoxyphenyl)thiolan-3-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O2S/c1-13-10-4-2-9(3-5-10)11(12)6-7-14-8-11/h2-5,12H,6-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOWDUWHHNGXCTN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2(CCSC2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














